REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([NH:9][CH2:10][C:11]([F:14])([F:13])[F:12])[N:3]=1.[CH3:15][NH:16][CH3:17].O>CC(C)=O>[Cl:8][C:6]1[N:7]=[C:2]([N:16]([CH3:17])[CH3:15])[N:3]=[C:4]([NH:9][CH2:10][C:11]([F:14])([F:13])[F:12])[N:5]=1
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)Cl)NCC(F)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept below 30° C.
|
Type
|
CUSTOM
|
Details
|
The reaction product was precipitated by further addition of water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)N(C)C)NCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |